Cas no 111537-44-1 ((1S,15R)-21,26-dimethoxy-8,24-dioxa-16,31-diazaheptacyclo[23.6.2.1~3,7~.1~9,13~.1~15,19~.0~23,34~.0~28,32~]hexatriaconta-3(36),4,6,9(35),10,12,19(34),20,22,25,27,32-dodecaene-10,22-diol (non-preferred name))

(1S,15R)-21,26-dimethoxy-8,24-dioxa-16,31-diazaheptacyclo[23.6.2.1~3,7~.1~9,13~.1~15,19~.0~23,34~.0~28,32~]hexatriaconta-3(36),4,6,9(35),10,12,19(34),20,22,25,27,32-dodecaene-10,22-diol (non-preferred name) structure
111537-44-1 structure
Produktname:(1S,15R)-21,26-dimethoxy-8,24-dioxa-16,31-diazaheptacyclo[23.6.2.1~3,7~.1~9,13~.1~15,19~.0~23,34~.0~28,32~]hexatriaconta-3(36),4,6,9(35),10,12,19(34),20,22,25,27,32-dodecaene-10,22-diol (non-preferred name)
CAS-Nr.:111537-44-1
MF:C34H34N2O6
MW:566.643569469452
CID:1198669
PubChem ID:183330

(1S,15R)-21,26-dimethoxy-8,24-dioxa-16,31-diazaheptacyclo[23.6.2.1~3,7~.1~9,13~.1~15,19~.0~23,34~.0~28,32~]hexatriaconta-3(36),4,6,9(35),10,12,19(34),20,22,25,27,32-dodecaene-10,22-diol (non-preferred name) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (1S,15R)-21,26-dimethoxy-8,24-dioxa-16,31-diazaheptacyclo[23.6.2.1~3,7~.1~9,13~.1~15,19~.0~23,34~.0~28,32~]hexatriaconta-3(36),4,6,9(35),10,12,19(34),20,22,25,27,32-dodecaene-10,22-diol (non-preferred name)
    • (1S,15R)-21,26-dimethoxy-8,24-dioxa-16,31-diazaheptacyclo[23.6.2.1~3,7~.1~9,13~.1~15,19~.0~23,34~.0~28,32~]hexatriaconta-3(36),4,6,9(35),10,12,19(34),20,22,25,27,32-dodecaene-10,22-diol (non-preferred
    • N,N'-Didemethylobamegine
    • Berbaman-7,12-diol, 6,6'-dimethoxy- (9CI)
    • Inchi: InChI=1S/C34H34N2O6/c1-39-29-16-21-9-11-35-25-13-19-3-6-23(7-4-19)41-28-15-20(5-8-27(28)37)14-26-32-22(10-12-36-26)17-31(40-2)33(38)34(32)42-30(29)18-24(21)25/h3-8,15-18,25-26,35-38H,9-14H2,1-2H3
    • InChI-Schlüssel: XLTWCUYOTYAHOX-UHFFFAOYSA-N
    • Lächelt: c12ccc(c(c1)Oc1ccc(cc1)C[C@@H]1NCCc3c1cc(c(c3)OC)Oc1c3[C@@H](C2)NCCc3cc(c1O)OC)O

Berechnete Eigenschaften

  • Genaue Masse: 566.24182
  • Monoisotopenmasse: 566.24168681g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 42
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 894
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topologische Polaroberfläche: 101Ų

Experimentelle Eigenschaften

  • Dichte: 1.259±0.06 g/cm3(Predicted)
  • Siedepunkt: 730.6±60.0 °C(Predicted)
  • PSA: 101.44
  • pka: 9.41±0.20(Predicted)

(1S,15R)-21,26-dimethoxy-8,24-dioxa-16,31-diazaheptacyclo[23.6.2.1~3,7~.1~9,13~.1~15,19~.0~23,34~.0~28,32~]hexatriaconta-3(36),4,6,9(35),10,12,19(34),20,22,25,27,32-dodecaene-10,22-diol (non-preferred name) Verwandte Literatur

111537-44-1 ((1S,15R)-21,26-dimethoxy-8,24-dioxa-16,31-diazaheptacyclo[23.6.2.1~3,7~.1~9,13~.1~15,19~.0~23,34~.0~28,32~]hexatriaconta-3(36),4,6,9(35),10,12,19(34),20,22,25,27,32-dodecaene-10,22-diol (non-preferred name)) Verwandte Produkte

Empfohlene Lieferanten
Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Changfu Chemical Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Joy Biotech Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Wuhan ChemNorm Biotech Co.,Ltd.